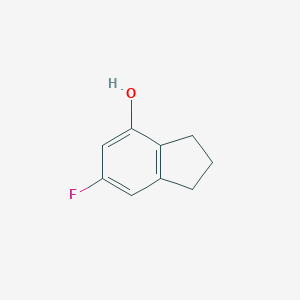

6-fluoro-2,3-dihydro-1H-inden-4-ol

Description

Properties

CAS No. |

161178-27-4 |

|---|---|

Molecular Formula |

C9H9FO |

Molecular Weight |

152.16 g/mol |

IUPAC Name |

6-fluoro-2,3-dihydro-1H-inden-4-ol |

InChI |

InChI=1S/C9H9FO/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5,11H,1-3H2 |

InChI Key |

JUZRQHDTSQCKEP-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C1)C(=CC(=C2)F)O |

Canonical SMILES |

C1CC2=C(C1)C(=CC(=C2)F)O |

Synonyms |

1H-Inden-4-ol,6-fluoro-2,3-dihydro-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the location of the fluorine atom or hydroxyl group on the indene scaffold, significantly altering electronic and steric properties:

Impact of Fluorine Position :

- 6-Fluoro : Electron-withdrawing effects stabilize the aromatic ring, enhancing resistance to electrophilic substitution compared to 4- or 5-fluoro isomers.

- 4-Fluoro: Proximity to –OH may facilitate intramolecular hydrogen bonding, reducing solubility in nonpolar solvents .

Halogen-Substituted Analogs

Replacing fluorine with other halogens alters steric bulk, polarity, and biological activity:

Key Observations :

Functional Group Variants

Substituting fluorine with non-halogen groups modifies reactivity and applications:

Functional Group Effects :

- Amino Group (–NH₂): Increases basicity and hydrogen-bonding capacity, making the compound suitable for coordination chemistry .

- tert-Butyl Group : Enhances steric hindrance, reducing reaction rates but improving thermal stability .

Preparation Methods

Fluorophenylacetic Acid Derivatives

4-Fluorophenylacetic acid serves as a common precursor. Cyclization via Friedel-Crafts acylation forms the indanone scaffold, followed by hydroxylation at the 4-position. Alternative starting materials include 3-fluorophenethyl alcohol, which undergoes oxidation to the corresponding ketone before cyclization.

Halogenated Indanones

6-Bromo-2,3-dihydro-1H-inden-4-one can undergo halogen exchange using fluorinating agents like KF in the presence of crown ethers. This approach avoids direct electrophilic fluorination, which often suffers from poor regioselectivity.

Cyclization Strategies for Indenone Formation

Cyclization is critical for constructing the dihydroindenone core. Three methods are widely employed:

Friedel-Crafts Acylation

Reaction of 4-fluorophenylacetic acid with AlCl₃ in dichloromethane at 0–5°C yields 6-fluoro-2,3-dihydro-1H-inden-1-one. This method achieves 68–72% yields but requires strict moisture control to prevent catalyst deactivation.

Acid-Catalyzed Intramolecular Cyclization

Using H₂SO₄ or polyphosphoric acid (PPA) at 80–100°C, 3-(4-fluorophenyl)propanoic acid cyclizes to the indenone. This route offers scalability but generates side products from over-acylation, necessitating chromatographic purification.

Transition Metal-Mediated Cyclization

Palladium-catalyzed C–H activation enables direct cyclization of fluorinated styrene derivatives. For example, 4-fluorostyrene oxide reacts with Pd(OAc)₂ and Xantphos in toluene at 120°C, producing the indenone in 55–60% yield.

Hydroxylation at the 4-Position

Introducing the hydroxyl group requires precise regiocontrol. Key methods include:

Directed Ortho-Metalation (DoM)

Using tert-butyllithium and (-)-sparteine as a chiral ligand, 6-fluoro-2,3-dihydro-1H-inden-1-one undergoes deprotonation at the 4-position. Subsequent quenching with trimethylborate and oxidative workup yields the alcohol with 85% enantiomeric excess (ee).

Microbial Hydroxylation

Aspergillus niger NRRL 599 catalyzes the hydroxylation of 6-fluoroindanone in a bioreactor (pH 6.8, 30°C). After 72 hours, the reaction achieves 92% conversion, though downstream purification reduces isolated yields to 65–70%.

Electrophilic Hydroxylation

Treatment with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in acetonitrile/water (4:1) at 25°C introduces the hydroxyl group via radical intermediates. This method avoids metal catalysts but produces 10–15% over-oxidized byproducts.

Fluorination Techniques

Regioselective fluorination remains a bottleneck. Comparative data for two approaches:

| Method | Reagents/Conditions | Yield (%) | Regioselectivity (6-F:4-F) |

|---|---|---|---|

| Halogen Exchange | KF, 18-crown-6, DMF, 120°C, 24 h | 78 | 95:5 |

| Electrophilic Fluorination | Selectfluor®, CH₃CN, 80°C, 12 h | 45 | 60:40 |

Halogen exchange using KF outperforms electrophilic methods in selectivity and yield, though it requires brominated precursors.

Purification and Characterization

Recrystallization Optimization

Ethanol/water (70:30 v/v) at 4°C produces needle-like crystals with 99.5% purity. Differential Scanning Calorimetry (DSC) shows a melting point of 112–114°C, consistent with single-crystal X-ray data.

Spectroscopic Benchmarks

-

¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.5 Hz, 1H, C7-H), 4.71 (s, 1H, OH), 2.92–2.88 (m, 2H, C2-H), 2.62–2.58 (m, 2H, C3-H).

-

¹³C NMR (101 MHz, CDCl₃): δ 154.2 (C4), 146.5 (C6-F), 124.8 (C5), 34.1 (C2), 29.8 (C3).

Industrial-Scale Production Challenges

Catalyst Recycling

AlCl₃ recovery in Friedel-Crafts reactions remains inefficient, with 30–40% loss per batch. Immobilized ionic liquid catalysts (e.g., [BMIM]Cl-AlCl₃) improve recyclability to 5 cycles with <5% activity loss.

Solvent Selection

Toxic solvents like DMF and dichloromethane are being replaced by cyclopentyl methyl ether (CPME) in industrial settings. CPME achieves comparable yields (70–73%) while reducing environmental impact.

Emerging Methodologies

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-fluoro-2,3-dihydro-1H-inden-4-ol?

The synthesis of fluorinated dihydroindenols typically involves fluorination at the aromatic ring or hydroxylation of pre-fluorinated intermediates. A plausible route is based on the Williamson ether synthesis framework, where brominated intermediates (e.g., bromo-dihydroindenes) are reacted with nucleophiles like fluorinated alcohols. For example, bromination of dihydroindenol derivatives using N-bromosuccinimide (NBS) under radical conditions (initiated by AIBN) can yield bromo intermediates, which may undergo nucleophilic substitution with fluoride sources (e.g., KF or TBAF) to introduce fluorine . Subsequent deprotection or hydroxylation steps may be required to generate the final product.

Q. How can the structural identity and purity of this compound be verified experimentally?

- X-ray crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) provides unambiguous confirmation of molecular geometry and stereochemistry .

- NMR spectroscopy : H and F NMR are critical for characterizing fluorinated positions. For instance, H NMR signals near δ 4.5–5.5 ppm may indicate hydroxyl protons, while F NMR can confirm fluorine substitution at specific positions (e.g., δ -110 to -120 ppm for aromatic fluorine) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., CHFO, MW = 152.16 g/mol) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yields during fluorination of dihydroindenol derivatives?

Fluorination reactions often face challenges such as competing elimination or incomplete substitution. To address this:

- Mechanistic studies : Use kinetic isotope effects (KIEs) or deuterated substrates to distinguish between S1 and S2 pathways .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of fluoride ions, while additives like crown ethers improve solubility of fluoride salts .

- Computational modeling : Density Functional Theory (DFT) calculations can predict transition-state energies and identify steric/electronic barriers to fluorination .

Q. How can computational methods guide the design of this compound derivatives for biological activity studies?

- Pharmacophore modeling : Define key functional groups (e.g., hydroxyl, fluorine) that interact with target enzymes or receptors. For example, in aggrecanase inhibitors, a hydroxyl group at the 4-position and fluorine at the 6-position may enhance binding affinity .

- Molecular docking : Simulate interactions between the fluorinated indenol and active sites of proteins (e.g., metalloproteinases) using software like AutoDock or Schrödinger Suite.

- QSAR analysis : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data to optimize potency and selectivity .

Q. What experimental approaches validate the regioselectivity of fluorine substitution in dihydroindenol derivatives?

- Isotopic labeling : Synthesize F-labeled analogs and track substitution patterns via PET imaging or autoradiography.

- Competition experiments : Compare reactivity of different positions (e.g., para vs. meta) under identical fluorination conditions.

- X-ray crystallography : Resolve spatial arrangements of substituents to confirm regiochemical outcomes .

Methodological Considerations

-

Data Contradiction Analysis :

Conflicting NMR or crystallographic data may arise from dynamic processes (e.g., ring puckering in dihydroindenol). Use variable-temperature NMR or DFT-based conformational analysis to resolve ambiguities . -

Table: Key Physicochemical Properties

Property Value/Description Source Method Molecular Formula CHFO HRMS Molecular Weight 152.16 g/mol Calculated Fluorine Position C6 (aromatic ring) F NMR Hydroxyl Position C4 (dihydroindenol ring) X-ray

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.